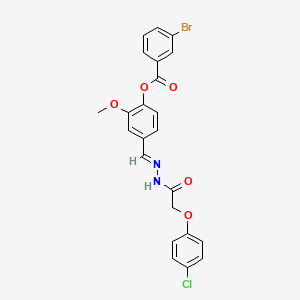![molecular formula C15H10Cl2N4O7 B11551479 2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11551479.png)
2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes dichloro, nitro, phenoxy, and hydrazide functional groups
Preparation Methods
The synthesis of 2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the preparation of the phenoxy intermediate, followed by the introduction of the hydrazide group through a condensation reaction. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and hydrazide groups allows it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other dichloro-nitrophenoxy derivatives and hydrazides. Compared to these compounds, 2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:
- 2,4-dichloro-1-(4-nitrophenoxy)benzene
- 2,4-dichloro-6-nitrophenol
This compound’s unique structure allows it to be used in a wide range of applications, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C15H10Cl2N4O7 |
|---|---|
Molecular Weight |
429.2 g/mol |
IUPAC Name |
2-(2,4-dichloro-6-nitrophenoxy)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H10Cl2N4O7/c16-9-4-11(17)15(12(5-9)21(26)27)28-7-14(23)19-18-6-8-3-10(20(24)25)1-2-13(8)22/h1-6,22H,7H2,(H,19,23)/b18-6+ |
InChI Key |
GIGZPFCDBSROCE-NGYBGAFCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11551398.png)
![4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11551401.png)
![4-(octyloxy)-N'-[(1Z)-1-phenylethylidene]benzohydrazide](/img/structure/B11551423.png)
![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11551427.png)
![2-(4-bromophenyl)-N-[(E)-(3-chlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11551429.png)
![2-(4-Butylphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11551436.png)
![2-(4-methylphenyl)-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11551441.png)

![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11551447.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11551450.png)
![4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate](/img/structure/B11551455.png)
![methyl 4-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11551468.png)
![N-(4-chlorophenyl)-4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B11551476.png)
![N-(3-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11551478.png)
